(3,5-Difluorophenyl)thiourea

Descripción general

Descripción

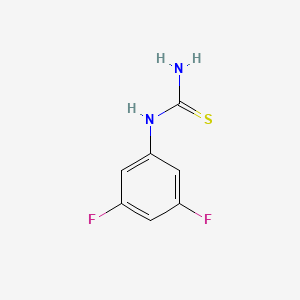

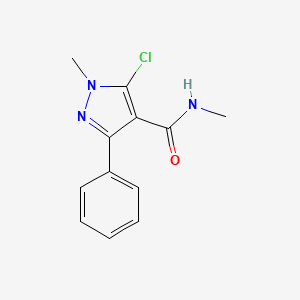

“(3,5-Difluorophenyl)thiourea” is a chemical compound with the molecular formula C7H6F2N2S. It has a molecular weight of 188.20 g/mol .

Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)thiourea” consists of a thiourea group (NHCSNH2) attached to a phenyl ring with two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) .

Physical And Chemical Properties Analysis

“(3,5-Difluorophenyl)thiourea” is a solid powder with a melting point of 146-148°C . It has a molecular weight of 188.20 g/mol .

Aplicaciones Científicas De Investigación

- (3,5-DFPT) has demonstrated antibacterial activity against various pathogens. Researchers have explored its potential as an antimicrobial agent, particularly in combating drug-resistant bacteria. Mechanistic studies reveal interactions with bacterial cell membranes and enzymes, making it a promising candidate for novel antibiotics .

- As an antioxidant, (3,5-DFPT) scavenges free radicals and protects cells from oxidative damage. Its unique structure contributes to efficient radical trapping, which may have implications for preventing oxidative stress-related diseases .

- Studies suggest that (3,5-DFPT) exhibits cytotoxic effects against cancer cells. It interferes with cell division, induces apoptosis, and modulates key signaling pathways. Researchers are investigating its use as an adjunct in cancer therapy .

- (3,5-DFPT) has shown promise as an anti-inflammatory agent. It suppresses pro-inflammatory cytokines and inhibits inflammatory pathways. This property could be relevant in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Recent research highlights (3,5-DFPT) as a potential neuroprotective compound. It interacts with amyloid-beta peptides, reducing their aggregation and toxicity. This suggests a role in Alzheimer’s disease prevention or management .

- (3,5-DFPT) has been investigated for its antimalarial activity. It disrupts the growth of Plasmodium parasites, which cause malaria. This finding opens avenues for novel antimalarial drug development .

Antibacterial Properties

Antioxidant Effects

Anticancer Potential

Anti-Inflammatory Activity

Anti-Alzheimer’s Properties

Antimalarial Effects

Mecanismo De Acción

Target of Action

Thiourea and its derivatives, including (3,5-Difluorophenyl)thiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

Thiourea derivatives are known to interact with their targets through various mechanisms, potentially leading to their diverse biological effects .

Biochemical Pathways

Given the diverse biological applications of thiourea derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the diverse biological applications of thiourea derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3,5-Difluorophenyl)thiourea. For instance, a study on thiourea derivatives acting as functional monomers of As (III) molecular imprinted polymers found that the optimal solvent was toluene and the bindings were more favorable at pH 7.5 in aqueous solution .

Safety and Hazards

Propiedades

IUPAC Name |

(3,5-difluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQWFHUGMKRYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)

![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)

![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)

![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)

![N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2429548.png)